molecular formula C8H5Cl2FO3 B1410683 2,3-Dichloro-4-fluoromandelic acid CAS No. 1806317-30-5

2,3-Dichloro-4-fluoromandelic acid

Cat. No.: B1410683
CAS No.: 1806317-30-5
M. Wt: 239.02 g/mol
InChI Key: MFJHNVASMXDUNP-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-fluoromandelic acid is a halogenated derivative of mandelic acid (α-hydroxyphenylacetic acid), characterized by chlorine atoms at the 2- and 3-positions and a fluorine atom at the 4-position of the benzene ring. Its structure combines a hydroxyphenylacetic acid backbone with electron-withdrawing substituents (Cl and F), which influence its physicochemical properties and reactivity. While specific data on this compound are absent in the provided evidence, mandelic acid derivatives are generally employed in pharmaceutical synthesis, chiral resolution, and as intermediates in organic chemistry due to their stereochemical properties and functional group versatility.

Properties

CAS No.

1806317-30-5

Molecular Formula

C8H5Cl2FO3

Molecular Weight

239.02 g/mol

IUPAC Name

2-(2,3-dichloro-4-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5Cl2FO3/c9-5-3(7(12)8(13)14)1-2-4(11)6(5)10/h1-2,7,12H,(H,13,14)

InChI Key

MFJHNVASMXDUNP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)Cl)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)Cl)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

2,3-Dichloro-4-fluorobenzoic acid (CAS 154257-76-8)

  • Structure : Aromatic carboxylic acid with Cl (2,3-positions) and F (4-position) substituents.
  • Formula : C₇H₃Cl₂FO₂ .
  • Applications : Used as a building block in agrochemicals, pharmaceuticals, and polymer synthesis.

2,3-Dichloro-4-fluoromandelic Acid (Hypothetical Comparison)

  • Structure : Mandelic acid derivative with the same Cl/F substituents but an additional α-hydroxyacetic acid group.
  • Formula : Likely C₈H₅Cl₂FO₃ (inferred from mandelic acid: C₈H₈O₃ + Cl₂F substituents).
  • Key Properties : Expected to exhibit lower acidity (pKa ~3–4) than benzoic acid derivatives due to the weaker acidity of α-hydroxy acids. Enhanced solubility in polar solvents compared to benzoic acid analogs because of the hydroxyl group.
  • Applications: Potential use in enantioselective synthesis or as a chiral resolving agent.
Comparative Data Table
Property 2,3-Dichloro-4-fluorobenzoic Acid This compound (Inferred)
Functional Group Carboxylic acid α-Hydroxyacetic acid
Formula C₇H₃Cl₂FO₂ C₈H₅Cl₂FO₃
Solubility (Water) Limited Moderate to high (due to hydroxyl group)
Acidity (pKa) ~2–3 ~3–4
Typical Applications Polymer/agrochemical intermediates Chiral synthesis, pharmaceuticals

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